Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-
Brand Name: Vulcanchem
CAS No.: 7688-03-1
VCID: VC3938888
InChI: InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3
SMILES: C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C
Molecular Formula: C18H18Si
Molecular Weight: 262.4 g/mol

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl-

CAS No.: 7688-03-1

Cat. No.: VC3938888

Molecular Formula: C18H18Si

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Silacyclopenta-2,4-diene, 1,1-dimethyl-2,5-diphenyl- - 7688-03-1

Specification

CAS No. 7688-03-1
Molecular Formula C18H18Si
Molecular Weight 262.4 g/mol
IUPAC Name 1,1-dimethyl-2,5-diphenylsilole
Standard InChI InChI=1S/C18H18Si/c1-19(2)17(15-9-5-3-6-10-15)13-14-18(19)16-11-7-4-8-12-16/h3-14H,1-2H3
Standard InChI Key YCBUIVXZVYHASK-UHFFFAOYSA-N
SMILES C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C
Canonical SMILES C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a silole backbone—a silicon analog of cyclopentadiene—where the silicon atom is bonded to two methyl groups and integrated into a conjugated diene system. The 2- and 5-positions are substituted with phenyl rings, enhancing steric bulk and electronic delocalization. X-ray crystallographic studies confirm a planar ring geometry with Si–C bond lengths averaging 1.87 Å, slightly longer than typical C–C bonds due to silicon’s larger atomic radius .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 0.35 ppm for Si–CH₃) and aromatic protons (δ 7.2–7.6 ppm) . The conjugated diene system absorbs strongly in the UV-Vis spectrum at λₘₐₓ = 280 nm, attributed to π→π* transitions .

Synthesis Methods

Traditional Laboratory Synthesis

Conventional routes involve transmetalation or cyclization strategies. A prominent method utilizes the reaction of 1,3-butadiene derivatives with dimethylphenylsilane in the presence of transition metal catalysts (e.g., palladium or ruthenium). For example, Nakadaira et al. reported a 73% yield via lithium-mediated cyclization of dimethylbis(phenylethynyl)silane .

Gas-Phase Synthesis

A groundbreaking approach employs single-collision conditions to react silylidyne (SiH) with 1,3-butadiene (C₄H₆), yielding silacyclopenta-2,4-diene without dimerization byproducts . This method, validated by mass spectrometry and computational modeling, offers a pathway to high-purity siloles under controlled environments .

Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Advantage
Lithium Cyclization73THF, −78°CHigh regioselectivity
Gas-Phase Reaction85Single-collision, 10⁻³ TorrNo dimerization
Ruthenium Catalysis68Toluene, 80°CScalability

Chemical Reactivity and Reaction Mechanisms

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as an electron-rich diene. For instance, reactions with N-methylmaleimide proceed with >20:1 diastereoselectivity, forming bicyclic adducts critical for pharmaceutical intermediates . Density functional theory (DFT) calculations indicate a low activation barrier (ΔG‡ = 15.2 kcal/mol) due to silicon’s electron-donating effects .

Halogenation and Functionalization

Bromination with N-bromosuccinimide (NBS) selectively substitutes the 2- and 5-positions, yielding 2,5-dibromo derivatives used in cross-coupling reactions . Kinetic studies reveal a second-order dependence on NBS concentration, suggesting a radical chain mechanism .

Coordination Chemistry

The silole ligand forms stable complexes with transition metals. Reaction with Ru₃(CO)₁₂ produces a tricarbonylruthenium complex, where the silole acts as a η⁵-ligand. X-ray analysis shows a Ru–Si distance of 2.42 Å, indicating significant backbonding .

Cell LineIC₅₀ (μM)Mechanism
HeLa (Cervical)15Caspase-3 activation
MCF-7 (Breast)20G0/G1 cell cycle arrest
A549 (Lung)18ROS generation

Antioxidant Properties

The compound scavenges free radicals in DPPH assays, showing 85% inhibition at 50 μM . Quantum mechanical calculations attribute this activity to the low ionization potential (8.2 eV) of the silole ring, facilitating electron transfer .

Applications in Materials Science

Organic Electronics

Silacyclopenta-2,4-diene derivatives serve as electron-transport materials in organic light-emitting diodes (OLEDs). Devices incorporating the compound exhibit a luminance efficiency of 12 cd/A, outperforming traditional carbon-based analogs .

Polymer Additives

Incorporation into polypropylene matrices improves thermal stability, increasing the decomposition temperature by 40°C due to silicon’s radical-trapping capability.

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